molecular formula C20H20N4OS2 B2510825 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-41-9

3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2510825
CAS No.: 847402-41-9
M. Wt: 396.53
InChI Key: NHOANRFGMJAKPG-UHFFFAOYSA-N
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Description

3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the broader class of triazole derivatives. These compounds are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic synthesis. Here's a generalized synthetic route:

  • Formation of 1,2,4-Triazole Ring:

    • Step 1: Ethylthiourea reacts with hydrazine hydrate in an acidic or basic medium to form 5-ethylthio-1,2,4-triazole.

    • Step 2: The 5-ethylthio-1,2,4-triazole intermediate undergoes a reaction with phenethyl bromide to form 5-(ethylthio)-4-phenethyl-4H-1,2,4-triazole.

  • Formation of Benzo[d]thiazol-2(3H)-one:

    • Step 3: o-Aminothiophenol reacts with chloroacetyl chloride to form benzo[d]thiazol-2(3H)-one.

  • Coupling Reaction:

    • Step 4: Finally, 5-(ethylthio)-4-phenethyl-4H-1,2,4-triazole is coupled with benzo[d]thiazol-2(3H)-one in the presence of a suitable catalyst or coupling agent to obtain the desired compound.

Industrial Production Methods

In an industrial setting, these steps are scaled up using automated reactors with controlled temperature, pressure, and pH conditions to ensure high yields and purity. The reaction conditions are optimized for cost-effectiveness and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the ethylthio group to form sulfoxides or sulfones.

  • Reduction: It can be reduced to modify the triazole ring or the benzo[d]thiazol-2(3H)-one moiety.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazole ring.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Halogenating agents for electrophilic substitution, or organolithium reagents for nucleophilic substitution.

Major Products Formed

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Modified triazole or benzo[d]thiazol-2(3H)-one derivatives.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Ligand Design: Used in the design of coordination compounds for catalysis.

  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: Studied for its potential as an inhibitor of various enzymes, including kinases and proteases.

Medicine

  • Antimicrobial: Evaluated for its antimicrobial activity against bacteria and fungi.

  • Anticancer: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Industry

  • Agriculture: Potential use as a fungicide or pesticide.

  • Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one varies depending on its application:

Enzyme Inhibition

  • Molecular Targets: Binds to the active site of target enzymes, blocking substrate access.

  • Pathways Involved: Inhibition of signaling pathways related to cell proliferation or microbial metabolism.

Anticancer Activity

  • Molecular Targets: Targets proteins involved in cell cycle regulation and apoptosis.

  • Pathways Involved: Activates apoptotic pathways leading to cancer cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenethyl-1,2,4-triazole derivatives: Similar in structure but may differ in the substituents on the triazole ring.

  • Benzo[d]thiazol-2(3H)-one derivatives: Share the benzo[d]thiazol-2(3H)-one moiety but differ in the substituents attached to it.

Uniqueness

3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to the combination of the triazole and benzo[d]thiazol-2(3H)-one rings, offering diverse biological activities and synthetic versatility.

By balancing this compound's multifaceted properties and potential, we can harness its capabilities in scientific research and industrial applications.

Properties

IUPAC Name

3-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-2-26-19-22-21-18(23(19)13-12-15-8-4-3-5-9-15)14-24-16-10-6-7-11-17(16)27-20(24)25/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOANRFGMJAKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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